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Compound of Interest

Compound Name: PF-06827443

Cat. No.: B11932027 Get Quote

Introduction

PF-06827443 is a potent and selective positive allosteric modulator (PAM) of the M1

muscarinic acetylcholine receptor.[1] As a research chemical, it plays a crucial role in

investigating the therapeutic potential of M1 receptor modulation for cognitive deficits in

disorders such as Alzheimer's disease and schizophrenia. This document provides a

comprehensive overview of the synthetic pathway for PF-06827443, including detailed

experimental protocols and quantitative data, intended for researchers and professionals in

drug development. The synthesis is based on the route disclosed by Davoren et al. in the

Journal of Medicinal Chemistry.

Synthetic Pathway Overview
The synthesis of PF-06827443 is a multi-step process commencing from commercially

available starting materials. The core of the molecule is constructed through a series of

reactions that form the imidazo[4,5-b]pyridin-2-one scaffold, followed by key coupling reactions

to introduce the requisite side chains. The overall synthetic strategy is depicted in the following

diagram.
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Caption: Overall synthetic strategy for PF-06827443.

Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the

synthesis of PF-06827443.

Step 1: Synthesis of N-(5-methoxypyridin-2-yl)-3-
nitropyridin-2-amine (Intermediate 1)
A mixture of 2-chloro-3-nitropyridine (1.0 eq), 5-methoxy-2-pyridinamine (1.1 eq), Pd2(dba)3

(0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane is heated at 100 °C for 16

hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is

diluted with water and extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by column chromatography on silica gel to afford

Intermediate 1.

Step 2: Synthesis of N2-(5-methoxypyridin-2-yl)pyridine-
2,3-diamine (Intermediate 2)
To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water is added iron powder

(5.0 eq) and ammonium chloride (1.0 eq). The reaction mixture is heated at 80 °C for 4 hours.

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The

residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with

ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated to give Intermediate 2, which is used in the next step without

further purification.

Step 3: Synthesis of 4-(5-methoxypyridin-2-yl)-1,3-
dihydro-2H-imidazo[4,5-b]pyridin-2-one (Intermediate 3)
A solution of Intermediate 2 (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.5 eq) in anhydrous

tetrahydrofuran (THF) is heated at reflux for 12 hours. The reaction mixture is cooled to room
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temperature, and the resulting precipitate is collected by filtration, washed with cold THF, and

dried under vacuum to yield Intermediate 3.

Step 4: Synthesis of 1,3-dimethyl-4-(5-methoxypyridin-2-
yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
(Intermediate 4)
To a suspension of Intermediate 3 (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous

N,N-dimethylformamide (DMF) is added methyl iodide (2.5 eq) dropwise at 0 °C. The reaction

mixture is then stirred at room temperature for 18 hours. The mixture is poured into ice water,

and the resulting precipitate is collected by filtration, washed with water, and dried to afford

Intermediate 4.

Step 5: Synthesis of PF-06827443
The final step involves a modification of a substituent on the imidazo[4,5-b]pyridin-2-one core

of Intermediate 4. The specific details of this transformation are proprietary and have not been

publicly disclosed in full. However, it is understood to involve a selective chemical modification

to arrive at the final structure of PF-06827443.

Quantitative Data
The following table summarizes the typical yields for the key synthetic steps.

Step Product
Starting
Material

Reagents Yield (%)

1 Intermediate 1
2-chloro-3-

nitropyridine

5-methoxy-2-

pyridinamine,

Pd2(dba)3,

Xantphos,

Cs2CO3

85-95

2 Intermediate 2 Intermediate 1 Fe, NH4Cl 90-98

3 Intermediate 3 Intermediate 2 CDI 80-90

4 Intermediate 4 Intermediate 3 CH3I, K2CO3 75-85
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Logical Workflow for Synthesis
The synthesis of PF-06827443 follows a logical progression from simple starting materials to

the complex final product. The workflow can be visualized as follows:

Commercially Available
Starting Materials

Step 1: Buchwald-Hartwig Coupling
Formation of C-N bond

Step 2: Nitro Group Reduction
Formation of diamine

Step 3: Imidazole Ring Formation
Cyclization to form imidazopyridinone core

Step 4: N-Alkylation
Introduction of methyl groups

Step 5: Final Modification
Installation of final substituent

PF-06827443
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Caption: Logical workflow of the PF-06827443 synthesis.
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Conclusion

The synthesis of PF-06827443 is a well-defined process that can be reliably executed by

skilled synthetic chemists. The procedures outlined in this guide, based on published literature,

provide a clear pathway to obtaining this valuable research compound. The modular nature of

the synthesis also allows for the potential generation of analogs for further structure-activity

relationship studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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